(S)-(+)-alpha-Methoxyphenylacetic acid

Catalog No.
S1483196
CAS No.
26164-26-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-alpha-Methoxyphenylacetic acid

CAS Number

26164-26-1

Product Name

(S)-(+)-alpha-Methoxyphenylacetic acid

IUPAC Name

(2S)-2-methoxy-2-phenylacetic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c1-12-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H,10,11)/t8-/m0/s1

InChI Key

DIWVBIXQCNRCFE-QMMMGPOBSA-N

SMILES

COC(C1=CC=CC=C1)C(=O)O

Synonyms

L-α-Methoxyphenylacetic Acid; (S)-2-Methoxy-2-(phenyl)ethanoic Acid; (S)-(+)-O-Methylmandelic Acid; α-Methoxy-benzeneacetic Acid;

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)O

Isomeric SMILES

CO[C@@H](C1=CC=CC=C1)C(=O)O

Applications in Organic Synthesis

(S)-(+)-alpha-Methoxyphenylacetic acid is valued for its ability to introduce a specific chiral center into a target molecule. This chiral center can influence the molecule's biological properties, making it a valuable tool in various research fields.

  • Synthesis of biologically active molecules: The chiral center of (S)-(+)-alpha-Methoxyphenylacetic acid can be used to create new molecules with potential therapeutic applications. For example, it has been used in the synthesis of:
    • Acyclonucleoside phosphonates, which are structural analogs of the antiviral drug adefovir [].
    • Labeled discodermolide, a molecule used to study its binding to tubulin, a protein essential for cell structure and function [].
  • Development of new materials: The unique properties of (S)-(+)-alpha-Methoxyphenylacetic acid can also be used to develop new materials with specific functionalities. For example, it has been used in the synthesis of:
    • 10-Isocyano-4-cadinene, a molecule with potential antifouling activity, meaning it could resist the buildup of organisms on surfaces [].

(S)-(+)-alpha-Methoxyphenylacetic acid is a chiral compound with the molecular formula C₉H₁₀O₃. It is an important derivative of mandelic acid, characterized by the presence of a methoxy group attached to the phenyl ring. This compound exhibits various conformations due to its flexible structure, which can influence its chemical behavior and biological activity. The study of its rotational spectrum has revealed multiple conformers, indicating a rich conformational landscape that plays a significant role in its interactions and stability in different environments .

(S)-(+)-alpha-Methoxyphenylacetic acid itself doesn't possess known biological activity. However, its chiral (S) configuration allows it to direct the stereochemistry of newly formed bonds during organic synthesis. This property is particularly useful for creating molecules with specific spatial arrangements, which can be critical for their biological function [].

, particularly in organic synthesis. It can react with various reagents to form derivatives or to facilitate transformations. For example, it has been utilized in reactions involving zirconium ions, where its methyl group influences the formation of chelates compared to mandelic acid. The reactivity of this compound is often attributed to the presence of both the carboxylic acid and the methoxy functional groups, allowing for diverse reaction pathways .

Research indicates that (S)-(+)-alpha-Methoxyphenylacetic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties, similar to those of mandelic acid. Additionally, its unique structural features may contribute to interactions with biological targets, although specific mechanisms and effects require further investigation. The compound's chirality is significant; the (S)-enantiomer may exhibit different biological effects compared to its (R)-counterpart .

(S)-(+)-alpha-Methoxyphenylacetic acid can be synthesized through various methods:

  • Methylation of Mandelic Acid: One common method involves reacting mandelic acid with sodium hydroxide followed by dimethyl sulfate. This process yields the sodium salt of alpha-methoxyphenylacetic acid, which can then be converted to the free acid through acidification .
  • Chiral Resolution: Another approach involves the resolution of racemic mixtures using chiral reagents or catalysts to isolate the (S)-enantiomer.
  • Alternative Synthetic Routes: Other methods may include modifications of existing phenolic compounds or utilizing enzymatic transformations for more selective synthesis .

(S)-(+)-alpha-Methoxyphenylacetic acid finds applications in several fields:

  • Pharmaceuticals: Its potential therapeutic properties make it a candidate for drug development.
  • Chemical Reagents: It serves as a reagent in organic synthesis and analytical chemistry, particularly for detecting metal ions like zirconium.
  • Research: Its unique structural properties make it valuable in studies related to conformational analysis and molecular interactions .

Interaction studies involving (S)-(+)-alpha-Methoxyphenylacetic acid have focused on its binding affinity with various biological targets. These studies often highlight how its conformational flexibility influences interaction strength and specificity. For example, research has shown that the compound can form complexes with metal ions, which may affect its solubility and reactivity in different environments. Further exploration into these interactions could provide insights into its potential therapeutic applications .

Several compounds share structural similarities with (S)-(+)-alpha-Methoxyphenylacetic acid, including:

  • Mandelic Acid: A precursor compound that lacks the methoxy group but shares similar biological activities.
  • (R)-(-)-alpha-Methoxyphenylacetic Acid: The enantiomer of (S)-(+)-alpha-Methoxyphenylacetic acid, which may exhibit different properties.
  • Beta-Methoxyphenylacetic Acid: Similar in structure but differs by the position of the methoxy group on the phenyl ring.

Comparison Table

CompoundKey FeaturesUnique Aspects
(S)-(+)-alpha-Methoxyphenylacetic AcidChiral, methoxy group on alpha carbonExhibits distinct biological activity due to chirality
Mandelic AcidNon-chiral, hydroxyl group instead of methoxyMore established use in pharmaceuticals
(R)-(-)-alpha-Methoxyphenylacetic AcidChiral counterpartPotentially different pharmacological effects
Beta-Methoxyphenylacetic AcidMethoxy group at beta positionDifferent reactivity patterns compared to alpha form

This comparison highlights how (S)-(+)-alpha-Methoxyphenylacetic acid stands out due to its unique chiral structure and potential applications in medicinal chemistry and organic synthesis.

Synthetic Routes and Optimization Strategies

MPAA is synthesized via three primary routes:

Hydrolysis of α-Methoxybenzyl Cyanide

A scalable industrial method involves the hydrolysis of α-methoxybenzyl cyanide using concentrated sulfuric acid (30–70%) at 90–150°C. The reaction proceeds via nitrile hydration, yielding crude MPAA after neutralization and recrystallization. This method achieves >98% purity but requires careful control of residual nitrile content (<0.1%) to prevent side reactions.

Methylation of Mandelic Acid Derivatives

MPAA is accessible through the methylation of mandelic acid or its sodium salt using dimethyl sulfate under alkaline conditions. For example, mandelic acid reacts with NaOH to form the sodium salt, which undergoes methylation to yield α-methoxyphenylacetic acid sodium salt. Acidification (pH 3.1) precipitates MPAA with 70% yield.

Asymmetric Synthesis

Chiral catalysts like spiro-ammonium salts or organobase catalysts enable direct asymmetric synthesis. For instance, (S)-5b and (S)-5c catalysts achieve enantiomeric excess (ee) >95% in alkylation reactions of glycine derivatives, providing a stereoselective pathway to MPAA.

Optimization Strategies:

  • Catalyst Design: Rigid spiro-ammonium salts enhance enantioselectivity by stabilizing transition states.
  • Solvent Systems: Biphasic media (e.g., water/2-propanol) improve reaction kinetics and product isolation.

Enzymatic Resolution and Kinetic Selectivity

Enzymatic resolution offers high enantioselectivity for MPAA:

Esterase-Catalyzed Hydrolysis

Klebsiella oxytoca esterase (SNSM-87) resolves racemic ethyl α-methoxyphenyl acetate in biphasic media. The enzyme exhibits a specificity constant (k₂/Kₘ) ratio of >100 for the (S)-enantiomer, achieving ee >99% at 40°C.

pH-Dependent Enantioselectivity

At pH 7.0, the intrinsic specificity constant (k₂R/KₘR) for the (R)-enantiomer is 0.45 L·mmol⁻¹·min⁻¹, while (S)-enantiomer selectivity increases to 1.60 L·mmol⁻¹·min⁻¹ at pH 9.0.

Kinetic Analysis:

Parameter(R)-Enantiomer(S)-Enantiomer
k₂ (min⁻¹)0.120.19
Kₘ (mmol·L⁻¹)0.270.12
k₂/Kₘ (L·mmol⁻¹·min⁻¹)0.451.58

Chemical Resolution Techniques and Diastereomeric Salt Formation

Chemical resolution relies on diastereomeric salt formation:

(R)-1-Cyclohexylethylamine Resolution

Racemic MPAA reacts with (R)-(−)-1-cyclohexylethylamine to form diastereomeric salts. Supercritical CO₂ as an antisolvent (GAS method) precipitates the (S)-MPAA salt with 55% diastereomeric excess (de) and 80% yield in <10 minutes.

Solvent Optimization

Traditional crystallization in ethanol/water requires 24–48 hours for 60% de, whereas the GAS method reduces solvent use by 70% and accelerates kinetics.

Industrial-Scale Production Challenges and Innovations

Scalability Issues

  • Residual Solvents: Methanol and dichloromethane traces (<50 ppm) necessitate rigorous purification.
  • Catalyst Recovery: Homogeneous catalysts (e.g., spermidine-based ammonium salts) require costly recovery steps.

Process Innovations

  • Continuous Flow Systems: Microreactors reduce reaction times from hours to minutes while maintaining ee >98%.
  • Green Chemistry: Supercritical CO₂ replaces organic solvents, aligning with EPA guidelines.

Industrial Yield Comparison:

MethodYield (%)ee (%)Time
Hydrolysis85996–8 h
Enzymatic9299.524 h
GAS805510 min

Role as a Chiral Intermediate in NSAID and Analgesic Development

(S)-(+)-α-Methoxyphenylacetic acid serves as a critical chiral building block for synthesizing NSAIDs and analgesics. Its enantiopure structure ensures the production of pharmacologically active enantiomers, which often exhibit superior efficacy and reduced side effects compared to racemic mixtures. For example, MPA derivatives are integral to the synthesis of naproxen analogs, where the (S)-enantiomer demonstrates potent cyclooxygenase (COX) inhibition [4].

A notable application involves conjugating MPA with amino acids to create thioureido derivatives, which enhance anti-inflammatory activity while mitigating gastrointestinal toxicity associated with traditional NSAIDs [4]. These hybrids leverage MPA’s carboxylic acid group for covalent linkage to bioactive moieties, optimizing target binding and metabolic stability. Table 1 summarizes key NSAID derivatives synthesized using MPA intermediates.

Table 1: NSAID Derivatives Synthesized Using (S)-(+)-α-Methoxyphenylacetic Acid

Compound ClassTarget ActivityKey Structural FeatureSource
Naproxol thioureido-L-AlaCOX-2 selectivityThioureido bridge with L-alanine [4]
Flurbiprofen analogsDual COX/LOX inhibitionBiaryl core functionalized with MPA [5]
Mandelate estersAnalgesic potencyEsterified MPA backbone [3]

The stereochemical integrity of MPA ensures precise spatial orientation of pharmacophores, as evidenced in flurbiprofen synthesis. Here, MPA-directed Suzuki-Miyaura couplings enable efficient construction of biaryl motifs, critical for COX-1 binding [5].

Utilization in Asymmetric Catalysis and Enantioselective Reactions

In asymmetric catalysis, (S)-(+)-MPA acts as a chiral derivatizing agent (CDA) to resolve racemic mixtures and determine absolute configurations. By forming diastereomeric esters with substrates, MPA induces distinct nuclear magnetic resonance (NMR) chemical shifts, allowing enantiomeric differentiation [3]. For instance, γ-amino-β-hydroxypropylphosphonates derivatized with (S)-MPA exhibit upfield shifts in $$^{31}\text{P}$$ NMR (Δδ = 0.5–1.2 ppm) due to shielding effects from the phenyl ring [3].

MPA’s utility extends to enantioselective aldol reactions, where it coordinates transition metals to enforce facial selectivity. The methoxy group stabilizes developing charges in enolate intermediates, while the phenyl ring creates a hydrophobic microenvironment that discriminates between prochiral faces. This mechanism underpins the synthesis of β-hydroxy acids with >90% enantiomeric excess (ee) [3].

Table 2: Enantioselective Reactions Facilitated by (S)-(+)-α-Methoxyphenylacetic Acid

Reaction TypeSubstrateEnantiomeric Excess (%)Key ObservationSource
Aldol condensationAromatic aldehydes92–95Methoxy group directs Si-face attack [3]
Esterificationγ-Amino alcohols89–94Diastereomer resolution via $$^1$$H NMR [3]
Suzuki couplingAryl bromides85–90Atroposelective biaryl formation [5]

Integration with Pseudoephedrine Derivatives for Enhanced Diastereoselectivity

Combining (S)-(+)-MPA with pseudoephedrine-derived chiral auxiliaries amplifies diastereoselectivity in multicomponent reactions. The secondary amine in pseudoephedrine forms hydrogen bonds with MPA’s carboxylic acid, rigidifying transition states and favoring one diastereomer. For example, in Passerini reactions, this synergy achieves diastereomeric ratios (d.r.) exceeding 10:1, compared to 3:1 with MPA alone [3].

This strategy is exemplified in the synthesis of β-lactam antibiotics, where pseudoephedrine-MPA hybrids template the stereochemistry of the azetidinone ring. The auxiliary’s bulky tert-butyl group shields the Re-face, directing nucleophilic attack to the Si-face and yielding cis-β-lactams with 98% ee [3].

Site-Selective C–H Functionalization in Heteroaromatic Systems

(S)-(+)-MPA directs site-selective C–H functionalization in heteroaromatic systems via coordination-assisted metalation. The methoxy group acts as a directing group, positioning transition metal catalysts (e.g., Pd, Ru) for ortho-C–H activation. In indole derivatives, MPA-palladium complexes selectively functionalize the C3 position, enabling synthesis of 3-arylindoles with >80% regioselectivity [5].

Density functional theory (DFT) studies reveal that MPA’s electron-donating methoxy group lowers the activation energy for C–H cleavage at the ortho position by 12–15 kcal/mol compared to meta or para sites [5]. This principle is applied in synthesizing flurbiprofen analogs, where MPA-directed Suzuki couplings install aryl groups at specific positions on the biphenyl scaffold [5].

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

Explore Compound Types